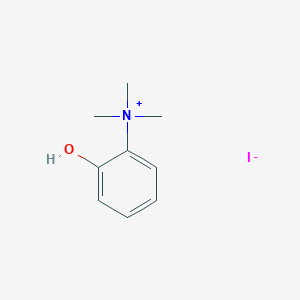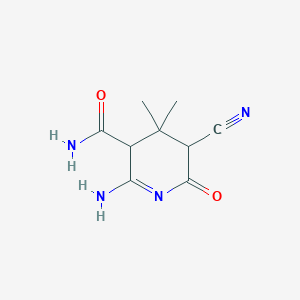
beta-Methylpropyl-ammonium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Methylpropyl-ammonium sulfate: is an organic compound that falls under the category of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role as an osmoprotectant, helping organisms manage osmotic stress by stabilizing proteins and cellular structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylpropyl-ammonium sulfate typically involves the reaction of beta-Methylpropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
beta-Methylpropylamine+Sulfuric Acid→beta-Methylpropyl-ammonium sulfate
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of beta-Methylpropylamine and sulfuric acid, followed by crystallization and purification steps to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Methylpropyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the sulfate group into sulfide or other reduced forms.
Substitution: The ammonium group can participate in substitution reactions, where other functional groups replace the ammonium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield beta-Methylpropyl-oxide, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
Beta-Methylpropyl-ammonium sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of beta-Methylpropyl-ammonium sulfate involves its interaction with cellular membranes and proteins. The compound stabilizes cellular structures by forming hydrogen bonds and ionic interactions with proteins and other biomolecules. This stabilization helps protect cells from osmotic stress and maintains cellular integrity under adverse conditions .
Comparaison Avec Des Composés Similaires
Betaine: Another quaternary ammonium compound with similar osmoprotective properties.
Choline sulfate: Known for its role in stabilizing cellular structures and proteins.
Proline betaine: Functions as an osmoprotectant in various organisms.
Uniqueness: Beta-Methylpropyl-ammonium sulfate is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and effectiveness as an osmoprotectant. Its ability to form strong hydrogen bonds and ionic interactions makes it particularly effective in stabilizing proteins and cellular structures under stress conditions .
Propriétés
Numéro CAS |
10498-22-3 |
|---|---|
Formule moléculaire |
C4H13NO4S |
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
azanium;2-methylpropyl sulfate |
InChI |
InChI=1S/C4H10O4S.H3N/c1-4(2)3-8-9(5,6)7;/h4H,3H2,1-2H3,(H,5,6,7);1H3 |
Clé InChI |
WILJDUPWBOFUHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COS(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


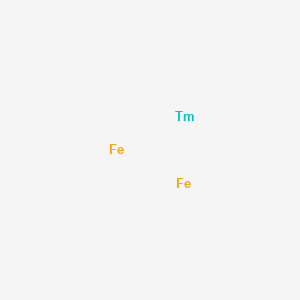
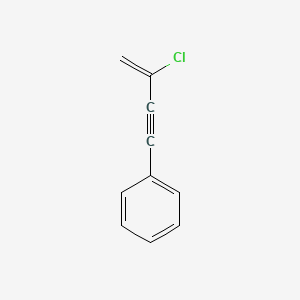
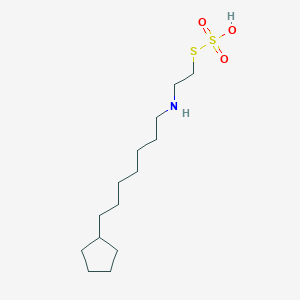
![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)


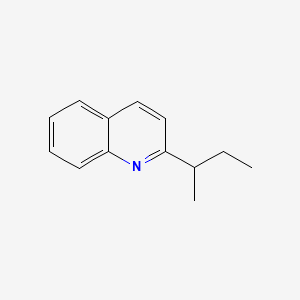
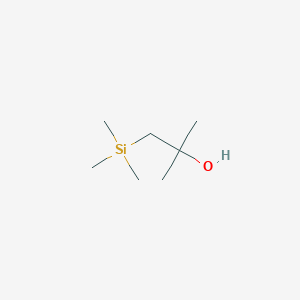


![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)

